Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate
Description
Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate is a chiral amino acid ester featuring a biphenyl moiety at the β-position and a methyl ester at the carboxyl group. Its structure combines aromaticity with a polar amine, making it a versatile intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .
Properties
IUPAC Name |
methyl 2-amino-3-(4-phenylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGKWGFGXZMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Enantiomeric Derivatives
The stereochemistry of the amino group significantly influences biological activity. For instance:
The hydrochloride form of the R-enantiomer enhances stability and bioavailability, contrasting with the discontinued S-form .
Positional Isomers
Variations in amino group placement alter steric and electronic properties:
The 3-amino isomer (CAS: 124082-22-0) may exhibit distinct receptor interactions due to its shifted amine group .
Substituted Biphenyl Derivatives
Substituents on the biphenyl ring modulate lipophilicity and target affinity:
The chloro-substituted analog (CAS: 1308256-94-1) shows higher membrane permeability, while the methoxy derivative () may target kinases .
Ester and Amide Modifications
Replacing the methyl ester with ethyl (CAS: 46460-23-5) extends metabolic half-life, while dibenzylamino substitution () reduces amine reactivity .
Complex Derivatives in Enzyme Inhibition
Phosphinotripeptide derivatives () incorporate the biphenyl-aminopropanoate scaffold into larger structures:
These analogs demonstrate how steric bulk (e.g., adamantane) and protective groups (tert-butoxycarbonyl) enhance enzyme binding specificity .
Biological Activity
Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate, with the CAS number 21113-36-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO2. The compound features a biphenyl group attached to a propanoic acid derivative, which is expected to influence its biological properties.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. The most common method involves the reaction of 4-biphenylcarboxylic acid with methylamine and subsequent esterification. This process allows for the introduction of the biphenyl moiety, which is crucial for its biological activity.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Activity
One study assessed the antimicrobial properties of similar compounds and suggested that derivatives with biphenyl structures often exhibit enhanced antibacterial activity. Notably, compounds with strong electron-donating groups on the biphenyl ring demonstrated significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research has indicated that compounds with similar structures show promise in anticancer applications. For instance, derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the biphenyl ring can significantly affect biological activity. For example:
| Substituent | Biological Activity |
|---|---|
| Hydroxyl group | Increased cytotoxicity |
| Methoxy group | Enhanced antibacterial properties |
| Halogen substitutions | Potent anticancer effects |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 5 µM in MDA-MB-231 cells. The study concluded that the compound could serve as a lead for further development in breast cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as an antibacterial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
